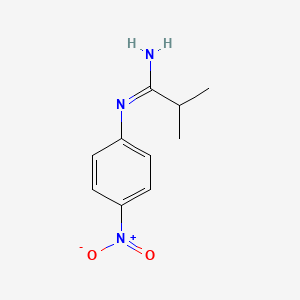
(1E)-2-Methyl-N'-(4-nitrophenyl)propanimidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1E)-2-Methyl-N’-(4-nitrophenyl)propanimidamide is an organic compound characterized by the presence of a nitrophenyl group and a propanimidamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-2-Methyl-N’-(4-nitrophenyl)propanimidamide typically involves the reaction of 4-nitroaniline with an appropriate aldehyde or ketone under specific conditions. Common reagents used in the synthesis may include reducing agents, catalysts, and solvents. The reaction conditions, such as temperature, pressure, and pH, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process would be optimized for cost-effectiveness, safety, and environmental considerations. Purification methods such as crystallization, distillation, or chromatography may be employed to obtain the final product.
化学反应分析
Types of Reactions
(1E)-2-Methyl-N’-(4-nitrophenyl)propanimidamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form different products.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, acids, or bases may be employed depending on the type of substitution reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group may yield an amine derivative, while oxidation may produce various oxidized forms of the compound.
科学研究应用
Chemistry
In chemistry, (1E)-2-Methyl-N’-(4-nitrophenyl)propanimidamide may be used as a building block for the synthesis of more complex molecules. It can also serve as a reagent or catalyst in various chemical reactions.
Biology
Medicine
In medicine, derivatives of (1E)-2-Methyl-N’-(4-nitrophenyl)propanimidamide may be explored for their pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In industry, the compound may be used in the production of specialty chemicals, polymers, or materials with specific properties.
作用机制
The mechanism of action of (1E)-2-Methyl-N’-(4-nitrophenyl)propanimidamide would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition or activation of specific biochemical processes.
相似化合物的比较
Similar Compounds
(1E)-2-Methyl-N’-(4-aminophenyl)propanimidamide: Similar structure but with an amine group instead of a nitro group.
(1E)-2-Methyl-N’-(4-chlorophenyl)propanimidamide: Similar structure but with a chlorine atom instead of a nitro group.
(1E)-2-Methyl-N’-(4-methylphenyl)propanimidamide: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
The presence of the nitro group in (1E)-2-Methyl-N’-(4-nitrophenyl)propanimidamide may confer unique chemical reactivity and biological activity compared to its analogs. This uniqueness can be leveraged in specific applications where the nitro group plays a crucial role.
属性
CAS 编号 |
112777-79-4 |
|---|---|
分子式 |
C10H13N3O2 |
分子量 |
207.23 g/mol |
IUPAC 名称 |
2-methyl-N'-(4-nitrophenyl)propanimidamide |
InChI |
InChI=1S/C10H13N3O2/c1-7(2)10(11)12-8-3-5-9(6-4-8)13(14)15/h3-7H,1-2H3,(H2,11,12) |
InChI 键 |
CTDQKIWXONEIDR-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(=NC1=CC=C(C=C1)[N+](=O)[O-])N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


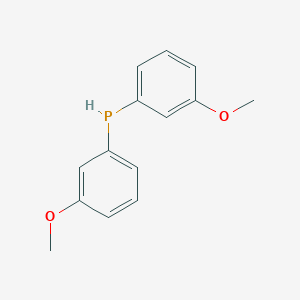
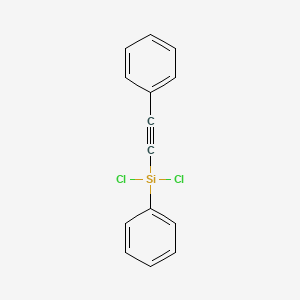
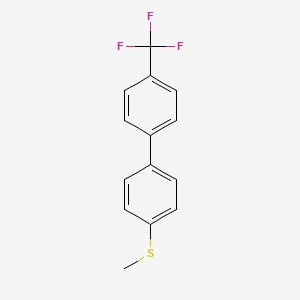
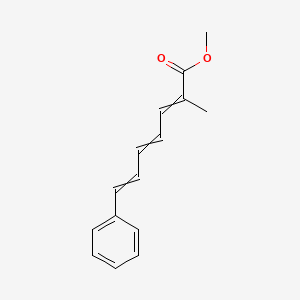
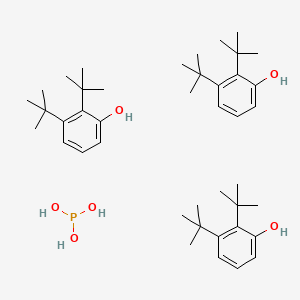
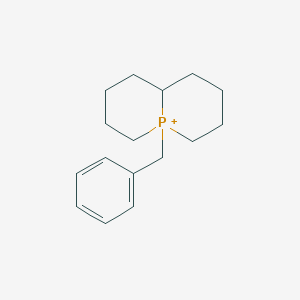
![4-(2-Chlorophenyl)-3,4-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione](/img/structure/B14297414.png)
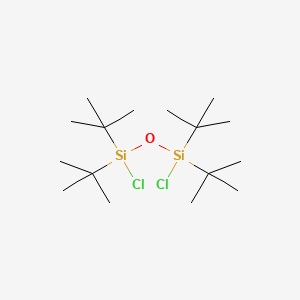
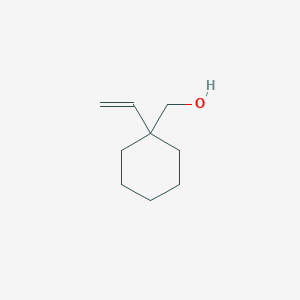
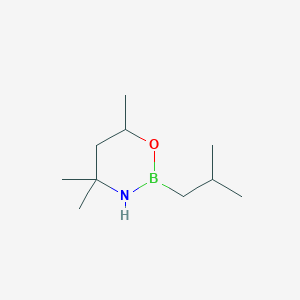

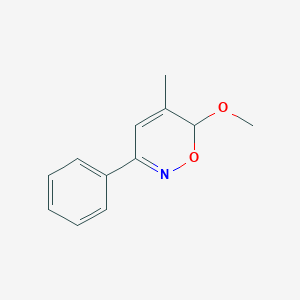
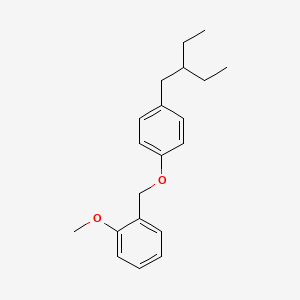
![2-[(2-Phenylethenyl)sulfanyl]thiophene](/img/structure/B14297441.png)
